![molecular formula C20H22N4O3 B4725498 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B4725498.png)
4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone derivatives, including 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]butanamide, often involves the reaction of 2-aminobenzamide analogs and 2-aminothiophenol with various reagents. One method involves the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with 2-aminobenzamide or 2-aminothiophenol to yield pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives under acidic or neutral conditions, respectively (Kurihara et al., 1980). Additionally, palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives has been employed to synthesize quinazolin-2-ones (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including their stereochemistry and conformation, has been elucidated through various spectroscopic and crystallographic techniques. X-ray diffraction analysis, for example, has confirmed the structures of certain derivatives, providing insights into their molecular geometry and intermolecular interactions (Dilebo et al., 2021).
Chemical Reactions and Properties
Quinazolinone derivatives undergo a variety of chemical reactions, contributing to their versatile chemical properties. These reactions include cyclization, aza-Wacker cyclization, and reactions with isocyanates to yield various heterocyclic compounds. Such reactions are pivotal for the synthesis of compounds with potential biological activities (Chern et al., 1988).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. Studies have shown that the crystal packing and conformation of these compounds can significantly influence their physical properties and stability (Jiang et al., 2007).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, including reactivity, stability, and interactions with biological targets, are influenced by their molecular structure. The functionality of these compounds allows for their participation in various biochemical processes and interactions with enzymes and receptors, making them potential candidates for drug development (Alagarsamy et al., 2008).
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be identified. The compound is structurally related to quinazolines , which are known to interact with various targets in the body.
Mode of Action
It is known that quinazoline derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mode of action for this compound remains to be elucidated.
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other quinazoline derivatives, it may potentially affect pathways related to cell proliferation, apoptosis, or signal transduction .
Result of Action
Some quinazoline derivatives have been found to display excellent cytotoxicity towards tested cancer cell lines , suggesting potential anticancer activity.
Propiedades
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-23(14-11-15-7-4-5-12-21-15)18(25)10-6-13-24-19(26)16-8-2-3-9-17(16)22-20(24)27/h2-5,7-9,12H,6,10-11,13-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPFAHNBNDAYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4725427.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4725428.png)
![N-(2-hydroxyethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4725433.png)
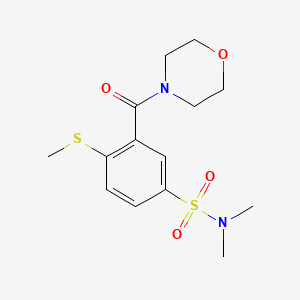
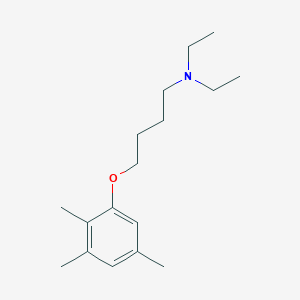
![9-[4-(dimethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4725449.png)
![4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4725452.png)
![3,3'-thiobis[N-(2-methoxyphenyl)propanamide]](/img/structure/B4725457.png)
![6-(2-furylmethyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4725473.png)
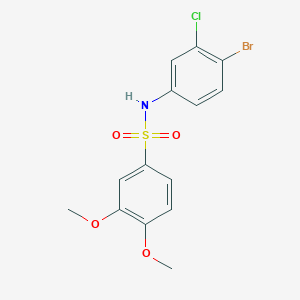
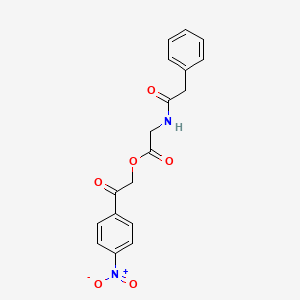

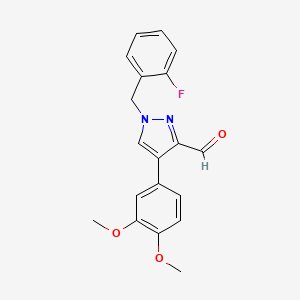
![4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4725494.png)